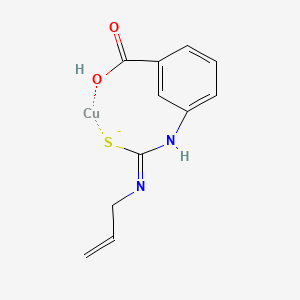
N-(3-carboxyphenyl)-N'-prop-2-enylcarbamimidothioate;copper
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-carboxyphenyl)-N’-prop-2-enylcarbamimidothioate;copper is a coordination compound that features a copper ion complexed with N-(3-carboxyphenyl)-N’-prop-2-enylcarbamimidothioate
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-carboxyphenyl)-N’-prop-2-enylcarbamimidothioate;copper typically involves the reaction of N-(3-carboxyphenyl)-N’-prop-2-enylcarbamimidothioate with a copper salt under specific conditions. One common method involves dissolving the ligand in a suitable solvent, such as ethanol or methanol, and then adding a copper salt, such as copper(II) chloride or copper(II) sulfate. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate complex formation. The resulting product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions, such as temperature, solvent choice, and reaction time, can further improve the scalability of the production .
Análisis De Reacciones Químicas
Types of Reactions
N-(3-carboxyphenyl)-N’-prop-2-enylcarbamimidothioate;copper can undergo various chemical reactions, including:
Oxidation: The copper center can participate in oxidation reactions, where it changes its oxidation state.
Reduction: The compound can also undergo reduction reactions, where the copper ion is reduced to a lower oxidation state.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions may involve various ligands, such as amines or phosphines, under mild to moderate conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield copper(III) complexes, while reduction reactions may produce copper(I) complexes. Substitution reactions result in the formation of new coordination compounds with different ligands .
Aplicaciones Científicas De Investigación
N-(3-carboxyphenyl)-N’-prop-2-enylcarbamimidothioate;copper has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Mecanismo De Acción
The mechanism of action of N-(3-carboxyphenyl)-N’-prop-2-enylcarbamimidothioate;copper involves its ability to coordinate with various molecular targets. The copper ion can interact with electron-rich sites in biological molecules, such as DNA and proteins, leading to changes in their structure and function. This interaction can result in the inhibition of enzymatic activity or the induction of oxidative stress, which can be exploited for therapeutic purposes .
Comparación Con Compuestos Similares
Similar Compounds
N-(3-carboxyphenyl)picolinic acid complexes: These compounds also feature a carboxyphenyl group and exhibit similar coordination chemistry with metal ions.
Bis(2-hydroxy-3-carboxyphenyl)methane complexes: These compounds have similar structural motifs and are used in similar applications, such as catalysis and biological studies.
Uniqueness
N-(3-carboxyphenyl)-N’-prop-2-enylcarbamimidothioate;copper is unique due to the presence of the prop-2-enyl group, which can participate in additional chemical reactions, such as polymerization.
Propiedades
Fórmula molecular |
C11H11CuN2O2S- |
|---|---|
Peso molecular |
298.83 g/mol |
Nombre IUPAC |
N-(3-carboxyphenyl)-N'-prop-2-enylcarbamimidothioate;copper |
InChI |
InChI=1S/C11H12N2O2S.Cu/c1-2-6-12-11(16)13-9-5-3-4-8(7-9)10(14)15;/h2-5,7H,1,6H2,(H,14,15)(H2,12,13,16);/p-1 |
Clave InChI |
JSGGGVLRVBAEKD-UHFFFAOYSA-M |
SMILES canónico |
C=CCN=C(NC1=CC=CC(=C1)C(=O)O)[S-].[Cu] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















